

# Application Notes and Protocols for In Situ Calibration of Calcium Crimson

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## Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: *B163299*

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## Introduction

**Calcium Crimson** is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium dynamics. Its spectral properties make it particularly useful for experiments where autofluorescence from biological samples is a concern. Accurate quantification of intracellular calcium concentrations ( $[Ca^{2+}]_i$ ) using **Calcium Crimson** requires a precise in situ calibration. This document provides detailed protocols for loading **Calcium Crimson** AM into live cells and performing an in situ calibration to determine the minimum ( $F_{min}$ ) and maximum ( $F_{max}$ ) fluorescence signals, which are essential for the calculation of  $[Ca^{2+}]_i$ .

## Data Presentation

### Spectral and Chemical Properties of Calcium Crimson

Property	Value	Reference
Excitation Maximum (Ca <sup>2+</sup> -bound)	~589 nm	<a href="#">[1]</a>
Emission Maximum (Ca <sup>2+</sup> -bound)	~609 nm	<a href="#">[1]</a>
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~185 nM	<a href="#">[1]</a>
Indicator Type	Single Wavelength	<a href="#">[1]</a>

## Factors Influencing Calcium Crimson's Dissociation Constant (Kd)

The affinity of **Calcium Crimson** for Ca<sup>2+</sup> can be influenced by several environmental factors. It is crucial to consider these during experimental design and data interpretation.

Factor	Effect on Kd	Reference
Temperature	Kd decreases with increasing temperature	<a href="#">[2]</a>
pH	Kd decreases with increasing pH	<a href="#">[2]</a>
Ionic Strength	Can alter Ca <sup>2+</sup> binding	<a href="#">[1]</a>
Protein Binding	May affect fluorescence and Ca <sup>2+</sup> affinity	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Loading of Calcium Crimson AM into Live Cells

This protocol outlines the steps for loading the acetoxymethyl (AM) ester form of **Calcium Crimson** into live cells. The AM ester modification renders the dye cell-permeant. Once inside

the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[3][4]

#### Materials:

- **Calcium Crimson**, AM ester
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional)
- Adherent or suspension cells

#### Procedure:

- Prepare Stock Solutions:
  - Prepare a 2-5 mM stock solution of **Calcium Crimson** AM in anhydrous DMSO. Store this solution in small aliquots at -20°C, protected from light and moisture.
  - Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffer.
  - (Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.
- Prepare Loading Buffer:
  - On the day of the experiment, thaw the **Calcium Crimson** AM and Pluronic® F-127 stock solutions.
  - For a final loading concentration of 5  $\mu$ M **Calcium Crimson**, dilute the stock solution into HBSS or your desired physiological buffer.

- To aid in dye solubilization, first mix the **Calcium Crimson** AM stock with an equal volume of the 10% Pluronic® F-127 stock solution before diluting in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
- (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.
- Cell Loading:
  - Replace the culture medium of your cells with the prepared loading buffer.
  - Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically. For some cell lines, incubation at room temperature can reduce dye compartmentalization.<sup>[5]</sup>
  - After incubation, wash the cells twice with fresh, pre-warmed HBSS (or your experimental buffer) to remove extracellular dye. If using, include probenecid in the wash and experimental buffers.
  - Allow the cells to de-esterify the dye for at least 30 minutes at 37°C before starting the experiment. This ensures complete cleavage of the AM esters by intracellular esterases.

## Protocol 2: In Situ Calibration of Intracellular Calcium Crimson

This protocol describes the determination of the minimum ( $F_{min}$ ) and maximum ( $F_{max}$ ) fluorescence intensities required for the calculation of intracellular calcium concentration. This is achieved by sequentially treating the **Calcium Crimson**-loaded cells with a calcium-free solution containing a calcium chelator and an ionophore, followed by a high calcium solution with the same ionophore.

### Materials:

- **Calcium Crimson**-loaded cells (from Protocol 1)
- Calcium-free physiological buffer (e.g., HBSS with no added  $\text{CaCl}_2$ )
- EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

- Ionomycin or A23187 (calcium ionophores)
- High calcium physiological buffer (e.g., HBSS with 5-10 mM CaCl<sub>2</sub>)

Procedure:

- Baseline Fluorescence (F):
  - Place the **Calcium Crimson**-loaded and washed cells on the fluorescence microscope or plate reader.
  - Acquire a baseline fluorescence reading (F) at the appropriate excitation (~589 nm) and emission (~609 nm) wavelengths. This represents the fluorescence of the dye at the resting intracellular calcium concentration.
- Determination of Minimum Fluorescence (F<sub>min</sub>):
  - Prepare a "zero calcium" buffer by adding 5-10 mM EGTA and 5-10 µM ionomycin to the calcium-free physiological buffer.
  - Perfusion the cells with this "zero calcium" buffer. The ionomycin will permeabilize the cell membrane to calcium, and the EGTA in the buffer will chelate any intracellular calcium, driving the intracellular free calcium concentration to near zero.
  - Monitor the fluorescence intensity until it reaches a stable minimum. This stable value is F<sub>min</sub>.
- Determination of Maximum Fluorescence (F<sub>max</sub>):
  - Prepare a "saturating calcium" buffer by adding 5-10 mM CaCl<sub>2</sub> and 5-10 µM ionomycin to the physiological buffer.
  - Perfusion the cells with this "saturating calcium" buffer. The ionomycin will facilitate the influx of a high concentration of extracellular calcium, saturating the intracellular **Calcium Crimson**.
  - Monitor the fluorescence intensity until it reaches a stable maximum. This stable value is F<sub>max</sub>.

Calculation of Intracellular Calcium Concentration:

The intracellular calcium concentration ( $[Ca^{2+}]_i$ ) can be calculated using the Grynkiewicz equation for single-wavelength indicators:

$$[Ca^{2+}]_i = K_d * (F - F_{min}) / (F_{max} - F)$$

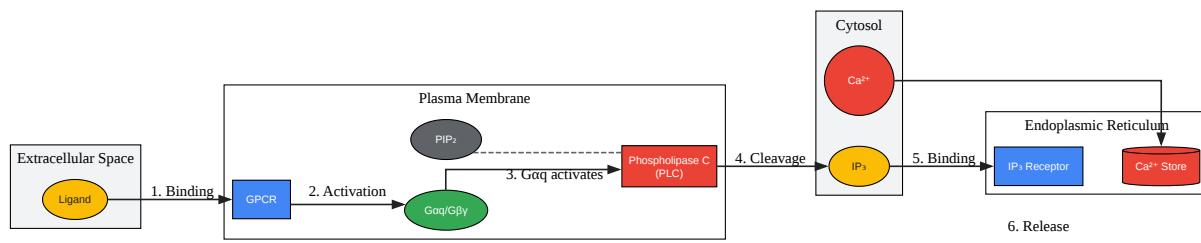
Where:

- $[Ca^{2+}]_i$  is the intracellular free calcium concentration.
- $K_d$  is the dissociation constant of **Calcium Crimson** for  $Ca^{2+}$  (~185 nM).
- $F$  is the experimental fluorescence intensity.
- $F_{min}$  is the minimum fluorescence intensity in the absence of calcium.
- $F_{max}$  is the maximum fluorescence intensity at calcium saturation.

## Mandatory Visualizations

### G<sub>q</sub>-PLC Signaling Pathway Leading to Intracellular Calcium Release

This diagram illustrates a common signaling pathway where G-protein coupled receptors (GPCRs) activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and subsequent release of calcium from the endoplasmic reticulum (ER). This calcium release is a primary event measured by indicators like **Calcium Crimson**.

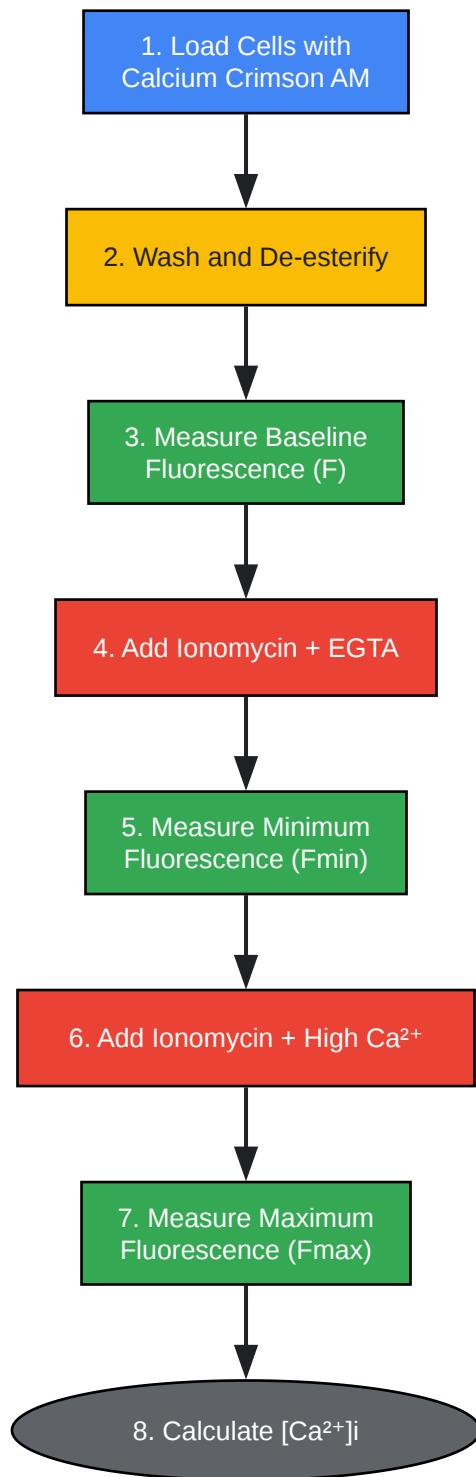


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Caption: GPCR-mediated intracellular calcium release pathway.

## Experimental Workflow for In Situ Calibration

This diagram outlines the sequential steps for performing an in situ calibration of **Calcium Crimson** in live cells.

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Caption: Workflow for in situ calibration of **Calcium Crimson**.

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